Ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate is a thiazole derivative characterized by a 4-methyl-substituted thiazole core, an ester group at position 5, and a 2,5-dichlorophenylamino moiety at position 2.
The synthesis of such compounds typically involves condensation reactions between nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines or other nucleophiles to introduce diverse substituents . The 2,5-dichlorophenyl group in this compound likely enhances lipophilicity and steric bulk, which may influence binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
ethyl 2-(2,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-6-8(14)4-5-9(10)15/h4-6H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHQIUZOOWHUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166133 | |
| Record name | Ethyl 2-[(2,5-dichlorophenyl)amino]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-26-9 | |
| Record name | Ethyl 2-[(2,5-dichlorophenyl)amino]-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2,5-dichlorophenyl)amino]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate typically involves the reaction of 2,5-dichloroaniline with 4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazole derivatives, including ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate. Thiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against colon and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. This compound has been evaluated for its effectiveness against bacterial strains and fungi. The presence of the dichlorophenyl group enhances its interaction with microbial targets, potentially leading to improved antibacterial activity .
Anticonvulsant Effects
Thiazole-based compounds are also being explored for their anticonvulsant properties. Research indicates that modifications in the thiazole structure can lead to enhanced anticonvulsant activity. This compound may exhibit similar effects due to its structural characteristics that influence neuronal excitability .
Case Study 1: Anticancer Activity Against HT29 Cells
A study conducted by Mohamed and Ramadan (2020) demonstrated that thiazole derivatives exhibited significant growth-inhibitory effects on HT29 colon carcinoma cells. The study highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity. This compound was included in the analysis of structure-activity relationships (SAR), showing promising results against various cancer cell lines .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial efficacy, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, supporting its potential use as an antimicrobial agent .
Summary of Findings
The applications of this compound span several fields within medicinal chemistry:
| Application Type | Specific Findings |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anticonvulsant | Potential anticonvulsant activity |
Mechanism of Action
The mechanism of action of Ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, resulting in antiproliferative effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Substituent Position and Bioactivity: The 2,5-dichlorophenylamino group in the target compound provides distinct electronic and steric properties compared to the 2,4-dichlorophenyl analog (). This positional isomerism may lead to differences in receptor binding, as chlorine placement affects molecular polarity and van der Waals interactions .
Synthetic Utility :
- The ester group in the target compound allows for hydrolysis to a carboxylic acid, enabling further derivatization into amides (as demonstrated in for pyridinyl analogs) .
- Pyridinyl-substituted analogs () exhibit divergent reactivity due to their nitrogen-rich aromatic system, which may favor coordination with metal catalysts or participation in π-π stacking interactions in biological systems .
Commercial and Research Relevance :
- The 2,4-dichlorophenyl analog () is listed as discontinued, highlighting the importance of substitution patterns in commercial viability .
Biological Activity
Ethyl 2-((2,5-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 305.21 g/mol. It features a thiazole ring, which is known for its diverse biological activities.
Biological Activities
1. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results against various cancer cell lines.
- Mechanism of Action : The compound likely interferes with cellular signaling pathways involved in cancer cell proliferation and survival.
- Case Studies : In one study, a series of thiazole derivatives were tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| This compound | A549 | 20 |
2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against various pathogens.
- Research Findings : Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Antiviral Activity
Recent studies have explored the antiviral potential of thiazole derivatives.
- Activity Against Viruses : this compound was tested for its ability to inhibit viral replication in vitro. It showed over 50% inhibition against yellow fever virus at concentrations above 50 µM .
Structure-Activity Relationship (SAR)
The biological activities of thiazole compounds are often influenced by their structural features. The presence of electron-withdrawing groups such as chlorine enhances the activity by increasing lipophilicity and facilitating interactions with biological targets.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,5-Dichloroaniline, DCM, TEA | Amine activation |
| 2 | EDC·HCl, HOBt, 4-methylthiazole-5-carboxylate | Amide bond formation |
| 3 | Ethanol reflux, 4–6 hours | Esterification |
Basic: What characterization techniques ensure structural fidelity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl and methyl groups) and ester functionality .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₁Cl₂N₃O₂S) and detects isotopic patterns from chlorine atoms .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity studies .
Basic: What assays are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Test inhibitory effects on kinases (e.g., EGFR) using fluorescence-based assays .
Q. Table 2: Example Biological Data
| Activity | Test System | IC₅₀/MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | 12.5 μM | |
| Antimicrobial | S. aureus | 8 μg/mL |
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., EGFR kinase domain) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptors or enzymes .
- Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) via spectrophotometric monitoring of substrate conversion .
Advanced: How do structural modifications (e.g., dichlorophenyl vs. trifluoromethyl) alter activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 2,5-dichlorophenyl with 4-trifluoromethyl) and compare bioactivity .
- Electron-Withdrawing Effects : Chlorine substituents enhance electrophilicity, improving kinase inhibition, while methyl groups increase lipophilicity for membrane penetration .
Q. Table 3: Substituent Impact on Activity
| Substituent | Biological Activity (IC₅₀) | Key Property |
|---|---|---|
| 2,5-Cl₂ | 12.5 μM (EGFR) | Enhanced binding via halogen bonds |
| CF₃ | 18.3 μM (EGFR) | Increased metabolic stability |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite formation explains discrepancies .
- Synchrotron Crystallography : Resolve target-ligand interactions at atomic resolution to confirm binding modes .
Advanced: What experimental designs assess environmental impact or degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 2–12) via HPLC to identify hydrolytic byproducts .
- Photodegradation : Expose to UV light and analyze breakdown products using LC-MS .
- Ecotoxicology Assays : Evaluate toxicity in Daphnia magna or algal models to estimate ecological risks .
Advanced: How to develop analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for separation from biological samples .
- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from plasma or tissue homogenates .
- Validation Parameters : Assess linearity (R² > 0.99), recovery (>90%), and LOD/LOQ (e.g., 0.1 ng/mL) per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
